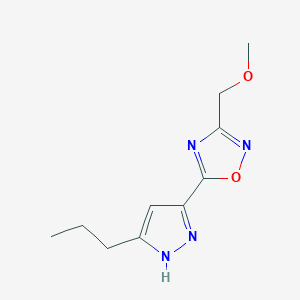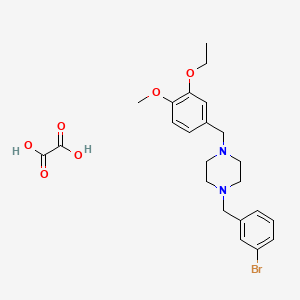![molecular formula C20H38N2O B5055650 2-[1,4-bis(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B5055650.png)
2-[1,4-bis(cyclohexylmethyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1,4-bis(cyclohexylmethyl)-2-piperazinyl]ethanol (also known as BCEP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. BCEP is a piperazine derivative that has been synthesized through a multistep process.
科学研究应用
BCEP has been extensively studied for its potential applications in various fields. In medicinal chemistry, BCEP has been investigated as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. BCEP has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies to investigate the distribution and function of certain brain receptors.
作用机制
The mechanism of action of BCEP is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which plays a crucial role in the regulation of anxiety and mood. BCEP has been shown to enhance the binding of GABA to its receptors, leading to an increase in GABAergic neurotransmission.
Biochemical and Physiological Effects
BCEP has been shown to have several biochemical and physiological effects. In animal studies, BCEP has been shown to reduce anxiety-like behavior and improve cognitive function. BCEP has also been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia. In addition, BCEP has been shown to have a low toxicity profile, making it a relatively safe compound for use in laboratory experiments.
实验室实验的优点和局限性
BCEP has several advantages and limitations for use in laboratory experiments. One of the main advantages of BCEP is its high selectivity for GABA receptors, making it a useful tool for investigating the role of GABAergic neurotransmission in various physiological and pathological conditions. However, BCEP has a relatively short half-life, which may limit its usefulness in certain experimental settings. In addition, BCEP has limited solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on BCEP. One area of research is the development of new synthetic methods for BCEP that can improve the overall yield of the synthesis process. Another area of research is the investigation of the potential therapeutic applications of BCEP in various neurological and psychiatric disorders. Finally, future studies could focus on the development of new imaging techniques to better understand the distribution and function of GABA receptors in the brain.
Conclusion
In conclusion, BCEP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. BCEP has been synthesized through a multistep process, and its mechanism of action involves modulation of the GABAergic system. BCEP has several advantages and limitations for use in laboratory experiments, and future directions for research include the investigation of its therapeutic potential and the development of new synthetic methods and imaging techniques.
合成方法
The synthesis of BCEP involves a multistep process that starts with the reaction of 1,4-bis(cyclohexylmethyl)piperazine with epichlorohydrin to form 2-(1,4-bis(cyclohexylmethyl)-2-oxopiperazinyl)ethanol. This intermediate is then reduced with sodium borohydride to obtain BCEP. The overall yield of the synthesis process is approximately 50%.
属性
IUPAC Name |
2-[1,4-bis(cyclohexylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N2O/c23-14-11-20-17-21(15-18-7-3-1-4-8-18)12-13-22(20)16-19-9-5-2-6-10-19/h18-20,23H,1-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNASBOLHKIJHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(C(C2)CCO)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(hexyloxy)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5055570.png)

![butyl 4-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5055582.png)
![5-(3-methoxybenzyl)-1-methyl-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5055592.png)

![(2R*,6S*)-4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B5055600.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5055611.png)
![N-(4-methoxyphenyl)-2-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5055623.png)
![3-(3-chlorophenyl)-5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055636.png)
![4-[4-(diphenylphosphoryl)-2-methyl-1,3-oxazol-5-yl]morpholine](/img/structure/B5055640.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(4-pyridinyl)ethyl]acetamide](/img/structure/B5055643.png)
![3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5055646.png)
![ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5055648.png)
![1-{1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5055666.png)
